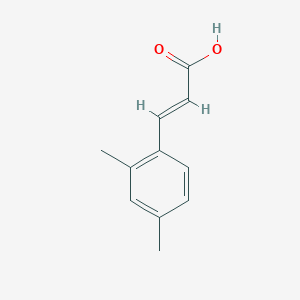

2,4-Dimethylcinnamic acid

Übersicht

Beschreibung

2,4-Dimethylcinnamic acid is a compound that is structurally related to cinnamic acid but with additional methyl groups at the 2 and 4 positions of the aromatic ring. While the provided papers do not directly discuss 2,4-Dimethylcinnamic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 2,4-Dimethylcinnamic acid.

Synthesis Analysis

The synthesis of compounds structurally related to 2,4-Dimethylcinnamic acid involves multi-step organic reactions. For instance, the synthesis of 2,4-dimethyldocosanoic acid, a compound with a long aliphatic chain and methyl groups at the 2 and 4 positions, includes steps such as oxidation, Baeyer-Villiger oxidation, esterification, and reduction . These methods could potentially be adapted for the synthesis of 2,4-Dimethylcinnamic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dimethylcinnamic acid is characterized by the presence of methyl groups that can influence the physical and chemical properties of the molecule. For example, the presence of methyl groups in 2,2-dimethylbiphenylene units within polyamides and polyimides affects their solubility and thermal properties . This suggests that the methyl groups in 2,4-Dimethylcinnamic acid could also impact its behavior and interactions.

Chemical Reactions Analysis

Compounds with structures similar to 2,4-Dimethylcinnamic acid can participate in various chemical reactions. For example, 2,2-dimethylbutynoic acid can form intermolecular hydrogen bonds with amides, indicating that 2,4-Dimethylcinnamic acid may also engage in specific interactions due to its functional groups . Additionally, the derivatization of amino acids with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde demonstrates the reactivity of the dimethyl-substituted aromatic compounds with primary amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl-substituted compounds are influenced by their molecular structure. For instance, the introduction of methyl groups can enhance the stability and solubility of polymers . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, an intermediate in pharmaceutical and pesticide production, highlight the importance of stereochemistry and the potential for chiral synthesis, which could be relevant for the synthesis of enantiomerically pure 2,4-Dimethylcinnamic acid .

Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field : Medical Science

- Application : Cinnamic acid derivatives have been reported to play a role in treating cancer . A new series of hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were designed and synthesized .

- Methods : The structures of these hybrid molecules were confirmed by 1H-NMR, 13C-NMR, and mass analyses .

- Results : All the synthesized hybrid molecules were assessed for their in vitro antiproliferative activity against more than one cancer cell lines .

-

Treatment of Bacterial Infections

- Field : Medical Science

- Application : Cinnamic acid derivatives have been reported to play a role in treating bacterial infections .

- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

-

Treatment of Diabetes

- Field : Medical Science

- Application : Cinnamic acid derivatives have been reported to play a role in treating diabetes .

- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

-

Treatment of Neurological Disorders

- Field : Medical Science

- Application : Cinnamic acid derivatives have been reported to play a role in treating neurological disorders .

- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

-

Herbicide Formulation

- Field : Agriculture

- Application : 2,4-D, a derivative of cinnamic acid, is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

- Methods : Ester formulations are considered more efficacious, but more likely to drift off target, while amine salts are considered less efficacious but more stable .

- Results : The formulation type (amine or ester) is chosen based on the specific requirements of the application, such as the type of weeds to be controlled, the environmental conditions, and the risk of off-target drift .

-

Weed Control

- Field : Agriculture

- Application : 2,4-D dimethylamine, a derivative of cinnamic acid, is used as a weak acid herbicide to control broadleaf weeds .

- Methods : The efficacy of this herbicide depends on water-quality parameters, such as pH and hardness .

- Results : Adjusting these parameters can enhance the weed control effectiveness of 2,4-D dimethylamine .

-

Anti-Tuberculosis Activity

- Field : Medical Science

- Application : Some cinnamic acid derivatives have shown potent anti-TB activity .

- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Compound 20 displayed potent anti-TB activity .

-

Antimalarial Activity

- Field : Medical Science

- Application : Certain cinnamic acid derivatives have exhibited significant antimalarial activity .

- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Compounds with potent antimalarial activity are 35a, 35g, 35i, 36i, and 36b .

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSZMHHSCOXWPC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylcinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

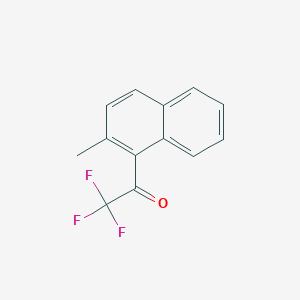

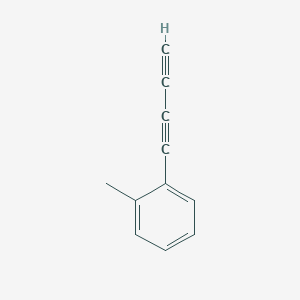

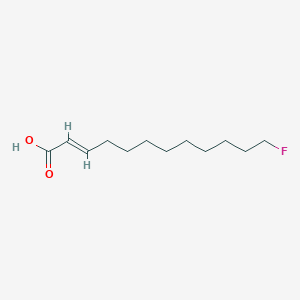

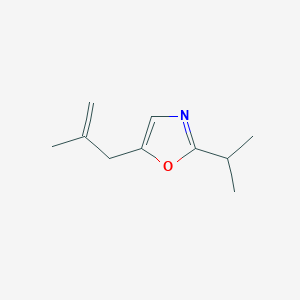

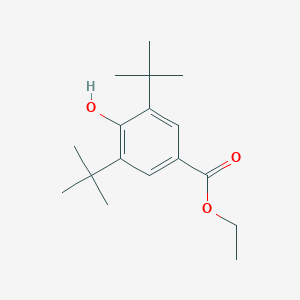

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)